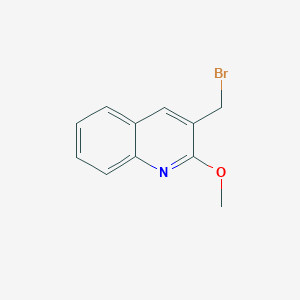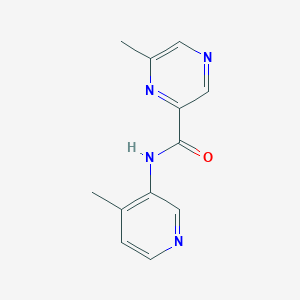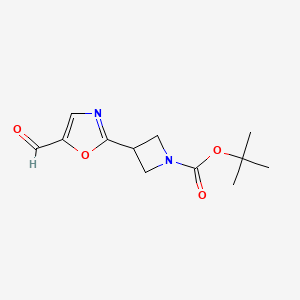![molecular formula C19H21FN4O4S B2726620 N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide CAS No. 1251680-79-1](/img/structure/B2726620.png)
N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (NH2) in its structure. The “cyclohexylmethyl” and “cyclobutanecarboxamide” parts suggest the presence of cyclohexane and cyclobutane rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures. The exact structure would depend on the positions of the various substituents on the rings .Chemical Reactions Analysis
Amides, in general, can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, amides have relatively high boiling points due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by McLaughlin et al. (2016) presents the identification and characterization of a compound closely related to N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide. This research highlights the synthesis of similar compounds and their analytical characterization, including chromatographic and spectroscopic methods (McLaughlin et al., 2016).
Structural Analysis
- The structure of glibenclamide, a compound with a structure similar to the subject chemical, has been studied in solid state and solution using NMR spectroscopy and theoretical calculations. This work by Sanz et al. (2012) provides insights into the structural aspects of similar compounds (Sanz et al., 2012).
Chemical Reactions and Derivatives
- Ahmed (2007) explored the synthesis of new antibiotic and antibacterial drugs using derivatives of compounds similar to N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide (Ahmed, 2007).
- Fringuelli et al. (2004) discussed the solvent-free aminolysis of epoxides, which is relevant to the synthesis of ionic liquids involving similar compounds (Fringuelli et al., 2004).
Pharmaceutical Applications
- Kubicki et al. (2000) investigated the crystal structures of three anticonvulsant enaminones, providing insights into the pharmaceutical applications of similar cyclohexane-based compounds (Kubicki et al., 2000).
Polymer Chemistry
- Liaw et al. (2001) synthesized and characterized new cardo polyamides and polyimides bearing a phenylcyclohexylidene unit, which is relevant to the field of polymer chemistry and materials science involving similar structures (Liaw et al., 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4S/c1-28-16-8-7-14(12-15(16)20)13-24-19(25)23-11-5-6-17(18(23)21-24)29(26,27)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMAQASEEJYQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2726537.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)


![3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2726543.png)


![4-Nitrothieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)
![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)
![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide](/img/structure/B2726553.png)
![6-(2-Methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726554.png)

![3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2726559.png)